

Application Notes & Protocols: Investigating the Cellular Effects of 2'-Hydroxygenistein

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Hydroxygenistein

Cat. No.: B073024

[Get Quote](#)

Introduction: Understanding 2'-Hydroxygenistein

2'-Hydroxygenistein (2'-HG) is a hydroxylated derivative of genistein, a well-known isoflavone and phytoestrogen found in soy and other legumes.^{[1][2][3]} Phytoestrogens are plant-derived compounds that structurally mimic mammalian estrogen, allowing them to interact with estrogen receptors (ERs) and modulate downstream signaling pathways.^{[1][4]} This interaction forms the basis of their diverse biological activities, which have been the subject of extensive research, particularly in the context of hormone-dependent cancers, menopausal symptoms, and osteoporosis.^{[4][5][6]}

Genistein itself is known to exert pleiotropic effects by modulating key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, thereby influencing cell proliferation, apoptosis, and angiogenesis.^{[5][7][8]} The addition of a hydroxyl group at the 2' position to form 2'-HG can alter its biological activity. Preliminary studies suggest that this structural modification may enhance certain properties, such as its antiproliferative effects in MCF-7 human breast cancer cells, when compared to the parent compound, genistein.^{[9][10]}

This guide provides a comprehensive framework for researchers investigating the cellular and molecular effects of **2'-Hydroxygenistein**. It offers detailed, step-by-step protocols for a logical experimental workflow, from initial cell culture and dose-response determination to in-depth analysis of cell viability, apoptosis, and key signaling pathway modulation. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and interpret their findings with confidence.

Chapter 1: Experimental Design & Foundational Assays

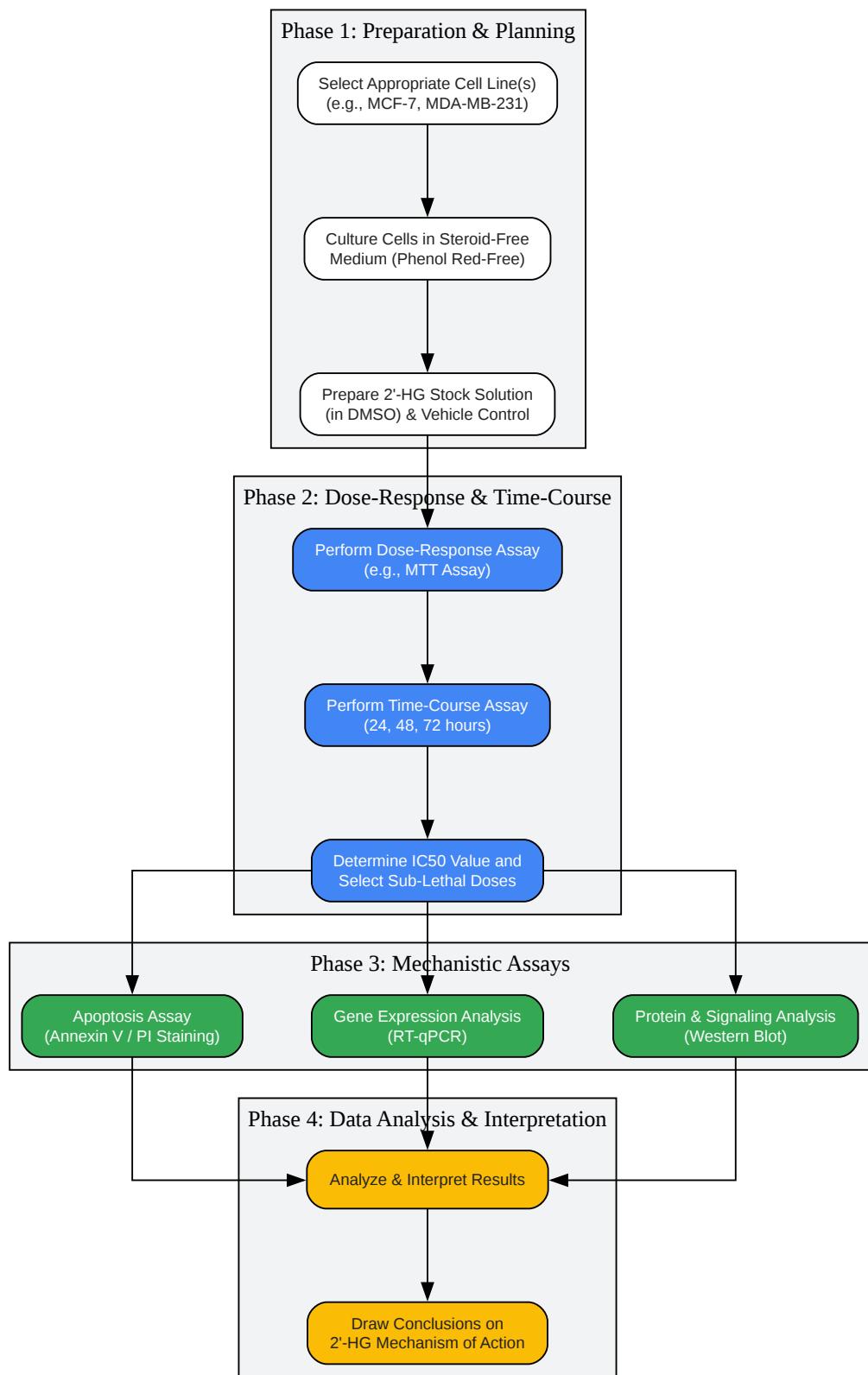
A successful investigation into the effects of 2'-HG begins with careful planning. The choice of cell line, determination of optimal treatment conditions, and selection of appropriate endpoint assays are critical for generating robust and meaningful data.

Cell Line Selection

The choice of cell line is paramount and should be dictated by the research question.

- Hormone-Dependent Cancers: For studying estrogenic or anti-estrogenic effects, human breast cancer cell lines like MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) are classic choices.^[11] Comparing effects between these two can help elucidate the ER-dependency of 2'-HG's actions. Other relevant lines include T47D (breast), BG-1 (ovarian), and LNCaP (prostate).^{[11][12]}
- Non-Cancerous Models: To assess effects on normal physiology or for toxicological screening, non-cancerous cell lines such as MCF-10A (non-tumorigenic breast epithelial) are appropriate.^[6]

Causality: Using both ER-positive and ER-negative cell lines allows for the direct assessment of the estrogen receptor's role in mediating the observed effects. If 2'-HG shows activity in MCF-7 but not MDA-MB-231 cells, it strongly implies an ER-mediated mechanism.^[11]


Reagent Preparation & Quality Control

- **2'-Hydroxygenistein Stock Solution:** 2'-HG is typically insoluble in aqueous media. Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- **Vehicle Control:** The cornerstone of a trustworthy experiment is the vehicle control. All experiments must include a control group treated with the same final concentration of DMSO used in the highest 2'-HG treatment group. This ensures that any observed effects are due to the compound itself and not the solvent.

- Cell Culture Media: Use phenol red-free medium for experiments involving estrogenic activity, as phenol red is a weak estrogen mimic and can create background noise. Supplement media with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with the assay.

Workflow for Investigating 2'-HG Effects

The following diagram outlines a logical workflow for a comprehensive study of 2'-HG. This workflow begins with foundational assays to determine the compound's activity range and then proceeds to more detailed mechanistic studies.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying **2'-Hydroxygenistein**.

Chapter 2: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the core assays required to characterize the effects of 2'-HG.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[\[13\]](#) In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[\[13\]](#) The amount of formazan produced is proportional to the number of living, metabolically active cells.[\[14\]](#) This assay is crucial for determining the cytotoxic or cytostatic concentrations of 2'-HG and for calculating the IC₅₀ (half-maximal inhibitory concentration).

Materials:

- 96-well flat-bottom tissue culture plates
- Selected cell line
- Complete, phenol red-free culture medium with charcoal-stripped FBS
- 2'-HG stock solution (in DMSO)
- MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[\[13\]\[15\]](#)
- Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)[\[15\]](#)
- Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of 2'-HG in culture medium from the stock solution. A typical concentration range to start with for phytoestrogens is 0.1 μ M to 100 μ M.[\[12\]](#)

- Carefully remove the medium from the wells and replace it with 100 μ L of medium containing the different concentrations of 2'-HG. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- MTT Addition: After incubation, add 10-20 μ L of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]
- Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[14][16]
- Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
- Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[14][16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 Plot % Viability against the log of the 2'-HG concentration to generate a dose-response curve and determine the IC50 value.

Parameter	Example Value	Description
Cell Line	MCF-7	ER-positive breast cancer
Seeding Density	8,000 cells/well	Optimized for log-phase growth
Treatment Duration	48 hours	Common time point for viability
2'-HG Range	0.1 - 100 μ M	Wide range to capture IC50
Vehicle Control	0.1% DMSO	Matches highest 2'-HG solvent conc.
Absorbance λ	570 nm	Peak absorbance for formazan
Reference λ	690 nm	Background correction

Protocol 2.2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.^[17] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.^[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

- 6-well tissue culture plates
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
- Cold 1X PBS
- Flow cytometer

Step-by-Step Methodology:

- **Cell Seeding and Treatment:** Seed $1-2 \times 10^5$ cells per well in 6-well plates. Allow them to attach overnight. Treat cells with 2'-HG at pre-determined concentrations (e.g., IC50 and a sub-lethal dose) for 24 or 48 hours. Include vehicle and untreated controls.
- **Cell Harvesting:** Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.^[17]
- **Washing:** Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.
- **Resuspension:** Resuspend the cells in 100 μ L of 1X Binding Buffer per sample, aiming for a concentration of $\sim 1 \times 10^6$ cells/mL.

- Staining: Add 5 μ L of Annexin V-FITC and 2-5 μ L of PI solution to each 100 μ L cell suspension.[17] Gently mix.
- Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[18]
- Dilution & Analysis: Add 400 μ L of 1X Binding Buffer to each tube.[18] Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and measuring emission at \sim 530 nm, and PI emission at $>$ 670 nm.

Data Interpretation:

- Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely seen, often artifacts).

Protocol 2.3: Gene Expression Analysis (RT-qPCR)

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes.[19][20] It involves two main steps: first, reverse transcriptase converts RNA into complementary DNA (cDNA), and second, qPCR amplifies and quantifies the amount of a specific cDNA target in real-time.[19] This is essential for determining if 2'-HG modulates the transcription of genes involved in apoptosis (e.g., Bax, Bcl-2), cell cycle (CCND1, CDKN1A), or estrogen response (TFF1/pS2).

Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., SuperScript IV)[21]
- qPCR Master Mix (containing SYBR Green or for use with TaqMan probes)

- Gene-specific primers (designed to span an exon-exon junction to avoid genomic DNA amplification)[20]
- Endogenous control (housekeeping) gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

Step-by-Step Methodology:

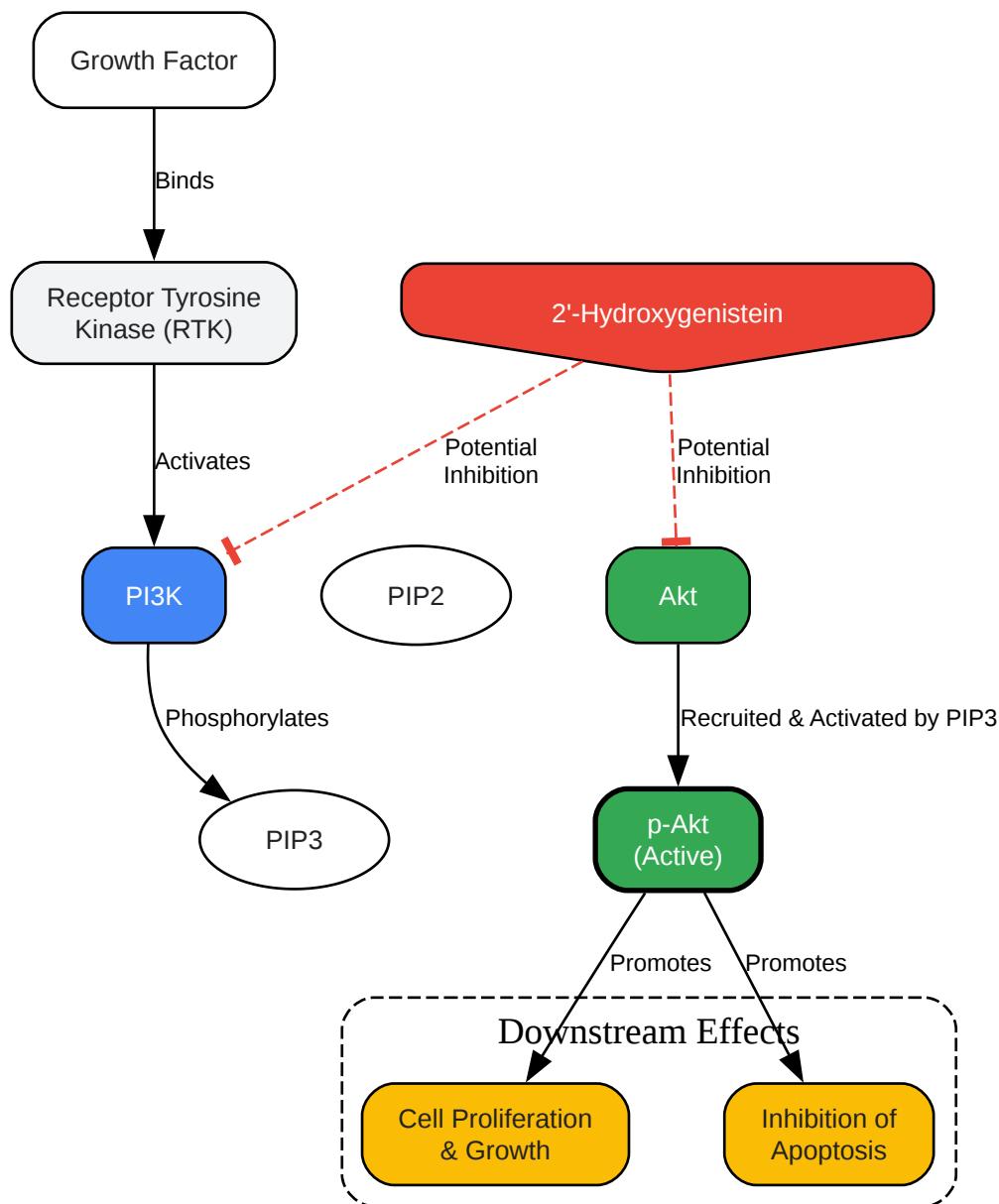
- Cell Culture and RNA Isolation: Culture and treat cells with 2'-HG as described previously. Isolate total RNA from cell lysates using a commercial kit according to the manufacturer's instructions.[21] Quantify RNA and assess its purity (A260/A280 ratio ~2.0).
- cDNA Synthesis (Two-Step RT-qPCR): Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[19][21] This typically involves a mix of random hexamers and oligo(dT) primers.[19][21]
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:
 - 10 µL 2X qPCR Master Mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)
 - 2 µL Diluted cDNA template
 - 6 µL Nuclease-free water
- qPCR Run: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s). [22] Include a melt curve analysis at the end to verify the specificity of the amplified product. [19]
- Data Analysis: Use the comparative Cq ($\Delta\Delta Cq$) method to determine the relative fold change in gene expression, normalized to the endogenous control gene and relative to the vehicle-treated control group.

Protocol 2.4: Protein Expression & Signaling Analysis (Western Blot)

Principle: Western blotting is a technique used to detect specific proteins in a sample.[\[23\]](#) It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[\[24\]](#) This protocol is critical for investigating if 2'-HG affects the protein levels or activation state (via phosphorylation) of key players in signaling pathways like Akt, ERK, or caspases.[\[5\]](#)[\[8\]](#)

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, running buffer, and electrophoresis apparatus
- Transfer buffer, PVDF or nitrocellulose membrane, and transfer system[\[24\]](#)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[\[23\]](#)
- Primary antibodies (specific to target proteins, e.g., p-Akt, total Akt, Cleaved Caspase-3, β -actin)
- HRP-conjugated secondary antibodies[\[25\]](#)
- Chemiluminescent substrate (ECL reagent)[\[25\]](#)
- Imaging system (e.g., CCD camera-based imager)[\[26\]](#)


Step-by-Step Methodology:

- Protein Extraction: Treat cells with 2'-HG. Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[\[23\]](#) Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Quantification: Determine the protein concentration of the supernatant using a BCA assay.

- Sample Preparation & Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. [\[23\]](#) Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[\[24\]](#)[\[26\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[23\]](#)[\[25\]](#)
- Washing & Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[\[25\]](#) Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[25\]](#)[\[26\]](#)
- Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[\[26\]](#)
- Analysis: Quantify band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., β-actin) to ensure equal protein loading. For signaling proteins, compare the phosphorylated (active) form to the total protein level.

Chapter 3: Key Signaling Pathways & Data Interpretation

The parent compound, genistein, is known to modulate several critical signaling pathways involved in cancer progression.[\[5\]](#)[\[7\]](#)[\[8\]](#) It is plausible that 2'-HG targets similar pathways. A primary candidate for investigation is the PI3K/Akt pathway, which is central to cell survival and proliferation.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 2'-HG.

Interpreting Your Results:

- Viability Data: A decrease in viability suggests cytotoxic or anti-proliferative effects. The IC50 provides a key metric for comparing potency.
- Apoptosis Data: An increase in the Annexin V-positive population confirms that the observed decrease in viability is due to the induction of programmed cell death.

- Gene & Protein Data: Changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) can reveal the mechanism of apoptosis. A decrease in phosphorylated Akt (p-Akt) relative to total Akt, as measured by Western blot, would provide strong evidence that 2'-HG inhibits the PI3K/Akt survival pathway, corroborating the apoptosis data.

By systematically applying these protocols and integrating the data from each assay, researchers can build a comprehensive understanding of the cellular and molecular mechanisms through which **2'-Hydroxygenistein** exerts its biological effects.

References

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Loizzo, M. R., et al. (2024). Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. MDPI.
- Krishnan, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Rather, R. A., & Bhagat, M. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Cancer Cell International.
- Provost, J. (2018). MTT Proliferation Assay Protocol. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Varghese, E., et al. (2019). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. Frontiers in Oncology.
- Rather, R. A., & Bhagat, M. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Cancer Cell International.
- Khan, I., et al. (2021). Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells. PubMed Central.
- Bio-protocol. (2019). Annexin V/PI staining assay.
- Bio-protocol. (2021). RT-qPCR.
- Chester, E. M., et al. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments.
- Choi, J. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology.
- Mueller, S. O., et al. (2004). Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues. Journal of Steroid Biochemistry and Molecular Biology.

- Taylor, S., et al. (2010). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of California, Irvine.
- Park, S., & Kim, Y. (2023). Brief guide to RT-qPCR. Experimental & Molecular Medicine.
- GenScript. Protocol for Quantitative RT-PCR Analysis.
- University of Rochester Medical Center. Protocol for RT-qPCR.
- Assay Genie. Western Blot Protocol & Troubleshooting Guide.
- ResearchGate. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay.
- Bio-Rad. General Protocol for Western Blotting.
- ResearchGate. (2019). Chemical structures of 2'-hydroxygenistein, genistein and lupinalbin A.
- Capanoglu, E., et al. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules.
- WPI Digital Commons. (2016). Phytoestrogens and their Effects on Breast Cancer Cell Proliferation.
- Ateba, S. B., et al. (2021). Does **2'-hydroxygenistein** inhibit the endometrial proliferation? A preliminary study. The Journal of Phytopharmacology.
- ResearchGate. (2021). Chemical structures of 17 β -estradiol, genistein and **2'-hydroxygenistein**.
- National Center for Biotechnology Information. **2'-Hydroxygenistein**. PubChem.
- FooDB. Showing Compound **2'-Hydroxygenistein** (FDB012251).
- ResearchGate. (2021). (PDF) Does **2'-hydroxygenistein** inhibit the endometrial proliferation? A preliminary study.
- Kulling, S. E., et al. (2008). Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs. Molecular Nutrition & Food Research.
- Guo, Y., et al. (2017). Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines. Nutrients.
- ResearchGate. (2012). Insilico studies of daidzein and genistein with human estrogen receptor.
- Imtiaz, S., et al. (2022). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Molecules.
- Schreihofner, D. A., & Oppong-Danquah, E. (2020). Genistein: mechanisms of action for a pleiotropic neuroprotective agent in stroke. Neural Regeneration Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 2'-Hydroxygenistein | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2'-Hydroxygenistein (FDB012251) - FooDB [foodb.ca]
- 4. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]
- 9. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 11. Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RT-qPCR [bio-protocol.org]
- 22. mcgill.ca [mcgill.ca]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. assaygenie.com [assaygenie.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating the Cellular Effects of 2'-Hydroxygenistein]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073024#cell-culture-protocols-for-studying-2'-hydroxygenistein-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com